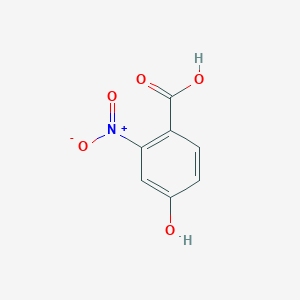

4-Hydroxy-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDZIIJCKXGZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617715 | |

| Record name | 4-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74230-08-3 | |

| Record name | 4-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-hydroxy-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The document outlines the detailed reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data in a structured format.

Core Synthesis Pathway: Diazotization of 4-Amino-2-nitrobenzoic Acid

The primary and most effective route for the synthesis of this compound is through the diazotization of 4-amino-2-nitrobenzoic acid, followed by hydrolysis of the resulting diazonium salt. This method avoids the direct nitration of 4-hydroxybenzoic acid, which preferentially yields the 3-nitro isomer.

Reaction Mechanism

The synthesis proceeds in two main stages:

-

Diazotization: 4-Amino-2-nitrobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically sulfuric acid) at low temperatures. This converts the primary amino group into a diazonium salt. The mechanism involves the formation of a nitrosonium ion (NO+) which acts as the electrophile.[1][2]

-

Hydrolysis: The diazonium salt solution is then heated. The diazonium group is an excellent leaving group (as N₂ gas) and is replaced by a hydroxyl group from the water, yielding the final product, this compound.[3]

References

Spectroscopic Characterization of 4-Hydroxy-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-nitrobenzoic acid (CAS No. 74230-08-3) is an aromatic carboxylic acid that holds significance in various chemical syntheses and potential pharmacological applications.[1] Its molecular structure, featuring a benzene ring substituted with a carboxyl group, a hydroxyl group, and a nitro group, gives rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and workflow diagrams are presented to facilitate the replication and interpretation of these analytical techniques.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.78 | d | H-6 |

| 7.15 | s | H-3 |

| 7.05 | dd | H-5 |

| 11.10 | s | -OH |

| 13.38 | s | -COOH |

| Solvent: DMSO-d₆[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168-172 | -COOH |

| 158-162 | C-4 (-OH) |

| 140-144 | C-2 (-NO₂) |

| 132-135 | C-6 |

| 120-124 | C-1 |

| 118-121 | C-5 |

| 110-114 | C-3 |

| Predicted values based on functional group analysis and data from similar compounds. Specific experimental data was not found in the literature search. |

Vibrational Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3600 | O-H stretch (hydroxyl) |

| 2500-3300 | O-H stretch (carboxylic acid) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1510-1560 & 1345-1385 | N-O asymmetric & symmetric stretch (nitro group) |

| 1580-1620 | C=C stretch (aromatic) |

| 1100-1250 | C-O stretch (hydroxyl/carboxylic acid) |

| Predicted values based on functional group analysis and data from similar compounds like 4-hydroxybenzoic acid.[2] Specific experimental data was not found in the literature search. |

Electronic Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| ~250-260, ~330-350 | Methanol or Ethanol |

| Predicted values based on the electronic transitions of the substituted benzene ring. Specific experimental data was not found in the literature search. The presence of the nitro and hydroxyl groups is expected to cause a bathochromic shift compared to benzoic acid. |

Mass Spectrometry

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion |

| 182 | [M-H]⁻ |

| Ionization Mode: Electrospray Ionization (ESI), Negative Mode[1] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the spinner into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A standard pulse sequence is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to obtain singlets for each unique carbon atom.

-

The number of scans will vary depending on the sample concentration and the desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be ground to a fine, homogenous powder.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Dilute the stock solution to prepare a series of solutions of varying concentrations. The absorbance of the final solution should ideally be within the linear range of the instrument (typically 0.1-1.0).

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Processing:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for the series of standard solutions.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

The solvent should be of high purity (LC-MS grade).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ionization source (e.g., electrospray ionization - ESI) via direct infusion or through a liquid chromatography (LC) system.

-

Set the ionization source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimize the signal for the analyte.

-

Acquire the mass spectrum in the desired mass range. Both positive and negative ion modes can be explored, though negative mode is often suitable for carboxylic acids.

-

-

Data Processing:

-

The mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

-

Analyze the fragmentation pattern, if any, to gain further structural information.

-

The accurate mass measurement from a high-resolution mass spectrometer can be used to determine the elemental composition of the molecule.

-

Visualization of Experimental Workflows

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for UV-Vis Spectroscopy.

Caption: Workflow for Mass Spectrometry.

References

4-Hydroxy-2-nitrobenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of this compound in organic solvents. While quantitative public-domain data is scarce, this document provides available qualitative information, a detailed experimental protocol for determining solubility, and a visual workflow to support research and development activities.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Solubility |

| Methanol | Soluble[1] |

| Ethanol | Soluble[1] |

| Other Organic Solvents | Reported as soluble[1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified. For detailed research and development, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol provides a step-by-step guide for its implementation.

2.1. Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution is then measured.

2.2. Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

2.3. Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures at a constant speed. The time required to reach equilibrium should be determined empirically, but a period of 24 to 72 hours is typical. To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample accurately with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

2.4. Data Reporting

Solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or molarity (mol/L) at a specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

References

An In-depth Technical Guide to 4-Hydroxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-2-nitrobenzoic acid, a key research chemical and a metabolite of trinitrotoluene.[1] This document details its physicochemical characteristics, spectroscopic data, and established experimental protocols for its synthesis and purification, aiming to support research and development activities.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, offering a comparative look at data from various sources.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₅ | [2][3][4] |

| Molecular Weight | 183.12 g/mol | [2][3][4] |

| Appearance | Yellow crystalline solid / Orange solid | [1][3] |

| Melting Point | 230 °C (decomposes) | [1][2] |

| 195-197 °C | [3] | |

| Boiling Point | 414.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.631 g/cm³ | [2] |

| pKa | 2.55 ± 0.25 (Predicted) | [2] |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | [3] |

| Storage Temperature | Room Temperature, Sealed in dry conditions. | [1][2] |

Table 2: Computational Chemistry Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 100.67 Ų | [4] |

| LogP | 0.9986 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Properties

| Technique | Data | Source |

| ¹H NMR | (DMSO-d₆) δ: 7.05 (dd, 1H), 7.15 (s, 1H), 7.78 (d, 1H), 11.10 (s, 1H), 13.38 (s, 1H) | [1] |

| Mass Spectrometry | [ES(-)], m/z 182 (M-H)⁻ | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are outlined below. These protocols are based on established laboratory procedures.

This protocol describes a method starting from 4-Amino-2-nitrobenzoic acid.[1]

-

Diazotization:

-

Suspend 9.895 g (54.326 mmol) of 4-Amino-2-nitrobenzoic acid in 17 mL of water while stirring.

-

Slowly add 12 mL of concentrated sulfuric acid to form a homogeneous solution.

-

Cool the reaction system in an ice bath and add an additional 10 mL of water to improve stirring.

-

Add 50 mL of crushed ice to the mixture.

-

Prepare a solution of 4.124 g (59.759 mmol) of sodium nitrite (NaNO₂) in 9 mL of water. Add this solution dropwise, ensuring the reaction temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring for 1.25 hours at 0 °C.

-

-

Hydrolysis:

-

Quench the reaction by adding 6 g of urea and stir at 0 °C for 10 minutes, followed by filtration.

-

Prepare a mixture of 39 mL of concentrated sulfuric acid and 27 mL of water and preheat it to boiling.

-

Add the filtrate dropwise to the boiling acid mixture.

-

Once the addition is complete, reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature.

-

The following steps detail the purification of the synthesized this compound.[1]

-

Extraction:

-

Extract the cooled reaction mixture with ethyl acetate (6.50 mL).

-

Combine the organic phases and wash with saturated saline solution.

-

Filter the organic layer and concentrate it to a small volume.

-

-

Chromatography:

-

Perform rapid chromatography on silica gel.

-

Use the following eluents sequentially:

-

Ethyl acetate

-

20% methanol/ethyl acetate

-

10% methanol/chloroform

-

60% ethyl acetate/hexane

-

-

The final product is obtained as an orange solid. The reported yield is 54%.[1]

-

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification protocols.

Caption: Synthesis workflow for this compound.

References

4-Hydroxy-2-nitrobenzoic acid CAS number and properties

CAS Number: 74230-08-3[1][2][3][4]

This technical guide provides a comprehensive overview of 4-Hydroxy-2-nitrobenzoic acid, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and discusses its current and potential applications.

Chemical and Physical Properties

This compound is a nitro-substituted derivative of the naturally occurring phenolic compound, 4-hydroxybenzoic acid. The introduction of the nitro group at the ortho position to the hydroxyl group significantly influences its chemical properties.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 74230-08-3 | [1][2][3][4] |

| Molecular Formula | C₇H₅NO₅ | [1][3] |

| Molecular Weight | 183.12 g/mol | [1][3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 230 °C (with decomposition) | [2] |

| Boiling Point (Predicted) | 414.0 ± 40.0 °C at 760 mmHg | |

| pKa (Predicted) | 2.55 ± 0.25 | |

| Solubility | Soluble in methanol and ethanol |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 4-amino-2-nitrobenzoic acid, followed by hydrolysis of the resulting diazonium salt. This method provides a good yield of the final product.

Experimental Protocol: Synthesis from 4-Amino-2-nitrobenzoic Acid

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

4-Amino-2-nitrobenzoic acid

-

Concentrated sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Urea

-

Ethyl acetate

-

Saturated saline solution

-

Silica gel for column chromatography

-

Eluents: Ethyl acetate, 20% methanol/ethyl acetate, 10% methanol/chloroform, 60% ethyl acetate/hexane

-

Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

Suspend 9.895 g (54.326 mmol) of 4-Amino-2-nitrobenzoic acid in 17 mL of water with stirring.

-

Slowly add 12 mL of concentrated sulfuric acid to form a homogeneous solution.

-

Cool the reaction mixture in an ice bath and add an additional 10 mL of water to improve stirring.

-

Add 50 mL of crushed ice to the mixture.

-

Prepare a solution of 4.124 g (59.759 mmol) of sodium nitrite in 9 mL of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for 1.25 hours.[1]

-

-

Quenching and Hydrolysis:

-

Quench the reaction by adding 6 g of urea and stir at 0 °C for 10 minutes.

-

Filter the reaction mixture.

-

Prepare a mixture of 39 mL of concentrated sulfuric acid and 27 mL of water and heat it to boiling.

-

Add the filtrate dropwise to the boiling sulfuric acid solution.

-

After the addition is complete, reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature.[1]

-

-

Extraction and Purification:

-

Extract the reaction mixture with 6.50 mL of ethyl acetate.

-

Combine the organic phases and wash with a saturated saline solution.

-

Filter the organic phase and concentrate it to a small volume.

-

Purify the crude product by flash chromatography on silica gel using a sequence of eluents: ethyl acetate, 20% methanol/ethyl acetate, 10% methanol/chloroform, and 60% ethyl acetate/hexane.

-

The final product, this compound, is obtained as an orange solid. The reported yield is 54%.[1]

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications and Research Interest

This compound is primarily utilized as a research chemical and a building block in organic synthesis.[1] Its structural similarity to biologically active molecules suggests its potential as a precursor for the development of novel therapeutic agents.

While direct involvement of this compound in signaling pathways has not been extensively documented, its parent compound, 4-hydroxybenzoic acid, has been shown to be involved in bacterial quorum sensing and can modulate key cellular signaling pathways such as PI3K/Akt, MAPK3, and STAT3. This suggests that the nitro derivative could be a subject of interest for investigating its potential modulatory effects on these or other signaling pathways.

Furthermore, derivatives of 4-hydroxybenzoic acid have been explored for their antioxidant, antibacterial, and anti-inflammatory properties. The presence of the nitro group in this compound may impart unique biological activities, making it a candidate for screening in various pharmacological assays.

Logical Relationship Diagram

References

Spectroscopic Profile of 4-Hydroxy-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Hydroxy-2-nitrobenzoic acid, a compound of interest in various fields of chemical and pharmaceutical research. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research. While specific experimental protocols for the presented data are not fully available, this guide outlines standard methodologies for these analytical techniques.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. For comparative purposes, where data for the target molecule is unavailable, data for the closely related isomer, 4-Hydroxy-3-nitrobenzoic acid, is provided with clear notation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopic Data of this compound

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.05 | dd | Aromatic H |

| 7.15 | s | Aromatic H |

| 7.78 | d | Aromatic H |

| 11.10 | s | -OH |

| 13.38 | s | -COOH |

¹³C NMR Spectroscopic Data of 4-Hydroxy-3-nitrobenzoic acid

Note: The following ¹³C NMR data is for the isomer 4-Hydroxy-3-nitrobenzoic acid and is provided for reference.

| Chemical Shift (ppm) |

| 169.5 |

| 155.0 |

| 140.8 |

| 131.2 |

| 126.9 |

| 123.6 |

| 118.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule.

A dedicated IR spectrum for this compound was not available in the searched resources. The following data for the isomer 4-Hydroxy-3-nitrobenzoic acid from the NIST database is presented for informational purposes. The spectrum shows characteristic absorption bands for the hydroxyl, nitro, and carboxylic acid functional groups.

| Functional Group | Characteristic Absorptions (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band, ~3000 |

| O-H (Phenol) | ~3400 |

| C=O (Carboxylic Acid) | ~1700 |

| C=C (Aromatic) | ~1600, ~1450 |

| N-O (Nitro) | ~1530, ~1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum shows a molecular ion peak consistent with its molecular weight.

Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 182 | [M-H]⁻ |

Experimental Protocols

The following sections describe generalized experimental methodologies for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure of the analyte.

Methodology:

-

Sample Preparation: A small quantity (typically 5-25 mg) of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for protons, is used for data acquisition.

-

Data Acquisition: The spectrometer is tuned, and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, a standard one-pulse experiment is usually performed. For ¹³C NMR, a proton-decoupled experiment is commonly employed to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the NMR spectrum. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull with Nujol or as a thin film by depositing a solution of the compound onto a suitable IR-transparent window and evaporating the solvent.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the infrared beam, and the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: A suitable ionization technique is employed to convert the neutral molecules into ions. Common techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Derivatives of 4-Hydroxy-2-nitrobenzoic Acid and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of derivatives of 4-Hydroxy-2-nitrobenzoic acid, a versatile scaffold with potential applications in medicinal chemistry and materials science. This document details synthetic methodologies for the parent acid and its key derivatives, including esters, amides, and ethers. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Additionally, a relevant biological pathway is illustrated to provide context for potential drug development applications.

Synthesis of this compound

The foundational compound, this compound, can be synthesized from 4-amino-2-nitrobenzoic acid via a diazotization reaction followed by hydrolysis.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Diazotization of 4-Amino-2-nitrobenzoic acid [1]

-

Suspend 4-amino-2-nitrobenzoic acid (9.895 g, 54.326 mmol) in water (17 mL) with stirring.

-

Slowly add concentrated sulfuric acid (12 mL) to form a homogeneous solution.

-

Cool the reaction mixture in an ice bath and add additional water (10 mL) to improve stirring.

-

Add crushed ice (50 mL) to the mixture.

-

Dropwise, add a solution of sodium nitrite (NaNO2, 4.124 g, 59.759 mmol) in water (9 mL), maintaining the reaction temperature below 5 °C.

-

After the addition is complete, continue stirring for 1.25 hours at 0 °C.

-

Quench the reaction by adding urea (6 g) and stir at 0 °C for 10 minutes.

-

Filter the reaction mixture.

Step 2: Hydrolysis of the Diazonium Salt [1]

-

Preheat a mixture of concentrated sulfuric acid (39 mL) and water (27 mL) to boiling.

-

Add the filtrate from Step 1 dropwise to the boiling sulfuric acid solution.

-

After the addition is complete, reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature.

Step 3: Extraction and Purification [1]

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash with saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate and methanol in chloroform and hexane as eluents.

The final product, this compound, is obtained as an orange solid.[1]

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-Amino-2-nitrobenzoic acid | [1] |

| Yield | 54% | [1] |

| Appearance | Orange solid | [1] |

| ¹H NMR (DMSO-d₆) | δ 7.05 (dd, 1H), 7.15 (s, 1H), 7.78 (d, 1H), 11.10 (s, 1H), 13.38 (s, 1H) | [1] |

| Mass Spectrum [ES(-)] | m/z 182 (M-H)⁻ | [1] |

Synthesis of this compound Derivatives

The presence of three functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—on the benzene ring makes this compound a versatile starting material for the synthesis of a variety of derivatives. Key transformations include esterification of the carboxylic acid, alkylation or acylation of the phenolic hydroxyl group, and reactions involving the nitro group.

Ester Derivatives

Esterification of the carboxylic acid moiety can be achieved through various methods, with the Fischer-Speier esterification being a common approach.

This protocol is an adaptation of a general method for the esterification of benzoic acids.

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by recrystallization or column chromatography.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number | Reference |

| Methyl 4-hydroxy-2-nitrobenzoate | C₈H₇NO₅ | 197.14 | 161 | 178758-50-4 |

Amide Derivatives

Amides of this compound can be prepared by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia or a primary or secondary amine.

This two-step protocol is a general method for amide synthesis.

Step 1: Synthesis of 4-Hydroxy-2-nitrobenzoyl chloride

-

Suspend this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Amidation

-

Dissolve the crude 4-Hydroxy-2-nitrobenzoyl chloride in a dry, inert solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of the desired amine (2.2 eq) or an excess of aqueous ammonia dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting amide by recrystallization or column chromatography.

O-Alkylated (Ether) Derivatives

The phenolic hydroxyl group of this compound or its esters can be alkylated to form ether derivatives, typically via a Williamson ether synthesis.

-

Dissolve methyl 4-hydroxy-2-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1 eq).

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate to yield the crude ether.

-

Purify the product by recrystallization or column chromatography.

| Derivative Name | Synthesis Method | Yield | Reference |

| 4-Methoxy-2-nitrobenzoic acid | Oxidation of 4-methyl-3-nitroanisole with KMnO₄ | 80% | [2] |

Biological Activity and Signaling Pathways

Derivatives of hydroxybenzoic and nitrobenzoic acids are known to exhibit a range of biological activities. For instance, 4-nitrobenzoic acid has been identified as a competitive inhibitor of the enzyme Coq2, which is involved in the biosynthesis of Coenzyme Q (ubiquinone).[3] This inhibition can lead to a decrease in Coenzyme Q levels in mammalian cells.[3]

Coenzyme Q is a vital component of the electron transport chain in mitochondria and plays a crucial role in cellular respiration and energy production. The biosynthetic pathway of Coenzyme Q is a potential target for drug development.

Coenzyme Q Biosynthesis Pathway and Inhibition

The following diagram illustrates a simplified eukaryotic Coenzyme Q biosynthetic pathway, highlighting the role of 4-hydroxybenzoic acid as a precursor and the inhibitory action of 4-nitrobenzoic acid on the Coq2 enzyme.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives. The presented experimental protocols offer a foundation for researchers to synthesize and explore the potential of these compounds. The provided quantitative data serves as a valuable resource for characterization and comparison. The illustration of the Coenzyme Q biosynthesis pathway highlights a potential biological target for derivatives of this compound, suggesting a promising avenue for future research in drug discovery and development. Further investigation into the structure-activity relationships of these derivatives is warranted to fully elucidate their therapeutic potential.

References

physical properties of 4-Hydroxy-2-nitrobenzoic acid (melting point, boiling point, pKa)

This technical guide provides a comprehensive overview of the key physical properties of 4-Hydroxy-2-nitrobenzoic acid, a significant chemical intermediate in various synthetic pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed look at its melting point, boiling point, and pKa. This document also outlines the general experimental methodologies for the determination of these properties.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application and handling in a laboratory setting. Below is a summary of its primary physical constants.

Data Presentation

| Physical Property | Value | Notes |

| Melting Point | 230 °C[1][2] | Decomposes upon melting. Another source reports a range of 195-197 °C[3]. |

| Boiling Point | 414.0 ± 40.0 °C | This is a predicted value[1]. Experimental data is not readily available[3]. |

| pKa | 2.55 ± 0.25 | This is a predicted value[1]. |

Experimental Protocols

Precise determination of physical properties is crucial for the characterization of a chemical compound. The following sections detail the general experimental protocols for measuring the melting point and pKa of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[4][5] A common laboratory method for determining the melting point is the capillary tube method.[6][7]

Apparatus:

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[4][7]

-

Capillary Tube Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.[6]

-

Measurement:

-

Rapid Determination: The sample is heated at a relatively fast rate (5-10 °C per minute) to obtain an approximate melting point range.[4]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to about 2 °C per minute.[4]

-

-

Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.[4]

Determination of pKa

The pKa is a measure of the acidity of a compound. For an acidic compound like this compound, it represents the pH at which the compound is 50% dissociated in solution. Spectrophotometric and potentiometric titration methods are commonly employed for pKa determination.[9][10]

Spectrophotometric Titration Method: This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound.

Apparatus:

-

UV-Vis spectrophotometer with a diode array detector[10][11]

-

pH meter[12]

-

Burette[12]

-

Stirring plate and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).[11] A series of buffer solutions of known pH are also prepared.

-

Measurement: A constant concentration of the this compound solution is added to a series of solutions with varying pH. The UV-Vis absorption spectrum of each solution is recorded.[10]

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different absorbances is plotted against the pH. The pKa can be determined from the resulting titration curve, often by finding the pH at the half-equivalence point or by fitting the data to the Henderson-Hasselbalch equation.[9][10]

Visualizations

To further elucidate the experimental process, the following diagrams illustrate a typical workflow.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for pKa Determination via Spectrophotometry.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 74230-08-3 [chemicalbook.com]

- 3. This compound CAS:74230-08-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. scielo.br [scielo.br]

- 10. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 11. Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edu.rsc.org [edu.rsc.org]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-Hydroxy-2-nitrobenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthesis Route 1: From 4-Amino-2-nitrobenzoic Acid

One of the primary and well-documented methods for the synthesis of this compound involves the diazotization of 4-Amino-2-nitrobenzoic acid, followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol

Step 1: Diazotization of 4-Amino-2-nitrobenzoic Acid

-

Suspend 4-Amino-2-nitrobenzoic acid (9.895 g, 54.326 mmol) in 17 mL of water with stirring.

-

Slowly add 12 mL of concentrated sulfuric acid to form a homogeneous solution.

-

Cool the reaction mixture in an ice bath and add an additional 10 mL of water to facilitate stirring.

-

Add 50 mL of crushed ice to the mixture.

-

Prepare a solution of sodium nitrite (4.124 g, 59.759 mmol) in 9 mL of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.[1]

-

After the addition is complete, continue stirring at 0 °C for 1.25 hours.[1]

-

Quench the reaction by adding 6 g of urea and stir for 10 minutes at 0 °C.[1]

-

Filter the reaction mixture.

Step 2: Hydrolysis of the Diazonium Salt

-

Prepare a mixture of 39 mL of concentrated sulfuric acid and 27 mL of water and heat it to boiling.

-

Add the filtrate from the previous step dropwise to the boiling sulfuric acid solution.[1]

-

Reflux the reaction mixture for 3 hours.[1]

-

Cool the mixture to room temperature.

Step 3: Extraction and Purification

-

Extract the reaction mixture with ethyl acetate (6 x 50 mL).

-

Combine the organic phases and wash with saturated saline solution.

-

Filter the organic phase and concentrate it to a smaller volume.

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate, 20% methanol/ethyl acetate, 10% methanol/chloroform, and 60% ethyl acetate/hexane as eluents.[1]

-

The final product, this compound, is obtained as an orange solid.[1]

Quantitative Data

| Starting Material | Reagents | Moles (mmol) | Mass/Volume | Yield (%) |

| 4-Amino-2-nitrobenzoic acid | - | 54.326 | 9.895 g | 54 |

| Water | - | 17 mL + 10 mL | ||

| Concentrated Sulfuric Acid | - | 12 mL + 39 mL | ||

| Sodium Nitrite | 59.759 | 4.124 g | ||

| Urea | - | 6 g |

Product Characterization

-

Appearance: Orange solid[1]

-

¹H NMR (DMSO-d6): δ 7.05 (dd, 1H), 7.15 (s, 1H), 7.78 (d, 1H), 11.10 (s, 1H), 13.38 (s, 1H)[1]

-

Mass Spectrum [ES (-)]: m/z 182 (M-H)⁻[1]

Synthesis Workflow

Caption: Synthesis of this compound from 4-Amino-2-nitrobenzoic acid.

Alternative Synthetic Routes

While the diazotization of 4-Amino-2-nitrobenzoic acid is a common method, other potential starting materials exist. However, detailed experimental protocols for these routes are less readily available in the literature, and they may present challenges in terms of regioselectivity and yield.

Potential Route 2: Oxidation of 4-Hydroxy-2-nitrotoluene

A plausible alternative involves the oxidation of the methyl group of 4-Hydroxy-2-nitrotoluene. The oxidation of substituted nitrotoluenes is a known transformation. For instance, 4-chloro-2-nitrotoluene can be oxidized to 4-chloro-2-nitrobenzoic acid. This suggests that a similar oxidation of 4-hydroxy-2-nitrotoluene could yield the desired product.

Challenges:

-

The hydroxyl group is sensitive to oxidation and may require a protecting group strategy to prevent unwanted side reactions.

-

The nitro group can also influence the reactivity of the methyl group.

-

Finding a selective oxidizing agent that targets the methyl group without affecting the other functional groups is crucial.

Logical Relationship for Potential Route 2

Caption: Potential synthesis via oxidation of 4-Hydroxy-2-nitrotoluene.

Potential Route 3: Nitration of 4-Hydroxybenzoic Acid

Direct nitration of 4-hydroxybenzoic acid is another conceivable route. However, the hydroxyl and carboxyl groups have competing directing effects. The hydroxyl group is an ortho-, para-director, while the carboxyl group is a meta-director. The nitration of 4-hydroxybenzoic acid typically yields 4-Hydroxy-3-nitrobenzoic acid as the major product.

Challenges:

-

Achieving nitration at the 2-position is electronically and sterically disfavored.

-

Separation of the desired 2-nitro isomer from the major 3-nitro isomer and other potential byproducts would be challenging.

-

Controlling the reaction conditions to favor the kinetic product (potentially the 2-nitro isomer) over the thermodynamic product (the 3-nitro isomer) would require careful optimization.

Signaling Pathway of Nitration of 4-Hydroxybenzoic Acid

Caption: Nitration of 4-Hydroxybenzoic Acid showing major and minor products.

Conclusion

The synthesis of this compound is most reliably achieved through the diazotization and subsequent hydrolysis of 4-Amino-2-nitrobenzoic acid. This method provides a moderate yield and a well-defined protocol for purification. While alternative routes starting from materials like 4-Hydroxy-2-nitrotoluene or 4-Hydroxybenzoic acid are theoretically possible, they present significant challenges related to selectivity and product separation that require further research and development to be considered viable synthetic strategies. This guide provides the necessary foundational knowledge for researchers to reproduce the established synthesis and to inform further exploration of alternative pathways.

References

An In-depth Technical Guide to the Electrophilic Substitution on 4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and outcomes of electrophilic substitution reactions on 4-hydroxybenzoic acid. This critical starting material is pivotal in the synthesis of a wide array of pharmaceuticals, advanced polymers, and other high-value organic compounds. Understanding the regiochemical control of these reactions is paramount for the efficient development of novel chemical entities.

Core Principles: Directing Effects and Reactivity

The regioselectivity of electrophilic substitution on 4-hydroxybenzoic acid is governed by the interplay of the two substituents on the benzene ring: the hydroxyl (-OH) group and the carboxyl (-COOH) group.

-

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through a resonance effect (+M).[1][2] This significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[1] The electron-donating nature of the -OH group preferentially directs incoming electrophiles to the ortho and para positions.[2][3] Given that the para position is already occupied by the carboxyl group, substitution is strongly favored at the two ortho positions (C3 and C5).

-

Carboxyl Group (-COOH): Conversely, the carboxyl group is a deactivating, meta-directing group.[4][5] It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, thereby reducing the ring's reactivity.[4] This deactivating influence makes the positions ortho and para to it electron-deficient.

Synergistic and Competitive Effects: In 4-hydroxybenzoic acid, the powerful activating and ortho-directing effect of the hydroxyl group dominates the deactivating and meta-directing effect of the carboxyl group.[6] Consequently, electrophilic substitution occurs primarily at the positions ortho to the hydroxyl group (C3 and C5). The carboxyl group's deactivating nature, however, means that reaction conditions may need to be more forcing than those required for phenol itself.

Key Electrophilic Substitution Reactions

This section details the experimental protocols and expected outcomes for the most common electrophilic substitution reactions performed on 4-hydroxybenzoic acid.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial step in the synthesis of many pharmaceutical intermediates, such as 3-amino-4-hydroxybenzoic acid.[7][8]

Mononitration to yield 3-nitro-4-hydroxybenzoic acid: [9][10]

-

Preparation: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 4-hydroxybenzoic acid in concentrated sulfuric acid.

-

Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool.

-

Reaction: Slowly add the nitrating mixture dropwise to the solution of 4-hydroxybenzoic acid, ensuring the temperature is maintained between 20 and 40°C.[9] The use of finely divided 4-hydroxybenzoic acid is recommended for a high yield and purity.[9]

-

Work-up: After the addition is complete, continue stirring for several hours.[9] Pour the reaction mixture onto crushed ice to precipitate the product. The resulting solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

Dinitration to yield 3,5-dinitro-4-hydroxybenzoic acid:

For the introduction of a second nitro group, more forcing conditions are required, such as the use of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.

| Product | Reagents | Temperature | Yield | Ref. |

| 3-Nitro-4-hydroxybenzoic acid | 25-35% Nitric Acid, catalytic NaNO₂ | 20-40°C | High | [9] |

| Methyl 3-nitro-4-hydroxybenzoate | 30-62% Nitric Acid | 0-60°C | >99% | [10] |

Halogenation

Halogenation involves the introduction of a halogen (bromine, chlorine, or iodine) onto the aromatic ring. The resulting halophenolic acids are versatile intermediates in organic synthesis.

Monobromination to yield 3-bromo-4-hydroxybenzoic acid: [11]

-

Preparation: Dissolve methyl 4-hydroxybenzoate in a suitable solvent such as dichloromethane, and add glacial acetic acid as a catalyst.

-

Bromination: Cool the solution in an ice bath to below 5°C. Slowly add a solution of bromine in the same solvent dropwise, maintaining the low temperature.

-

Reaction: After the addition, allow the reaction to proceed at room temperature for an extended period (e.g., 32-35 hours).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with a solution of sodium thiosulfate to remove unreacted bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization. Hydrolysis of the methyl ester will yield the desired carboxylic acid.

Dibromination to yield 3,5-dibromo-4-hydroxybenzoic acid: [12]

-

Preparation: Dissolve 4-hydroxybenzoic acid in glacial acetic acid.

-

Bromination: Add a solution of bromine (at least 2.2 equivalents) in glacial acetic acid dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: Cool the mixture and pour it into cold water. Quench excess bromine with a 10% sodium thiosulfate solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization from ethanol.

| Product | Reagents | Solvent | Yield | Ref. |

| Methyl 3-bromo-4-hydroxybenzoate | Br₂ | Dichloromethane/Acetic Acid | High | [11] |

| 3,5-Dibromo-4-hydroxybenzoic acid | Br₂ | Glacial Acetic Acid | Good | [12] |

Sulfonation

Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is typically achieved using concentrated or fuming sulfuric acid. For phenolic compounds, the reaction conditions can influence the regioselectivity. While specific protocols for 4-hydroxybenzoic acid are not abundant in the literature, a general procedure can be outlined based on the sulfonation of similar hydroxyaromatics.[13]

-

Reaction: Carefully add 4-hydroxybenzoic acid to an excess of concentrated sulfuric acid. Heat the mixture, for example, to 90°C, for several hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto ice to precipitate the product.

-

Isolation: The sulfonic acid derivative can be isolated as its salt (e.g., by neutralization with sodium hydroxide) or purified by recrystallization from aqueous solutions.

The primary product expected is 4-hydroxybenzoic acid-3-sulfonic acid, due to the ortho-directing effect of the hydroxyl group.

Friedel-Crafts Reactions

Friedel-Crafts reactions are generally challenging on substrates like 4-hydroxybenzoic acid.

-

Friedel-Crafts Alkylation: This reaction is typically unsuccessful. The carboxyl group deactivates the ring, and the hydroxyl group can react with the Lewis acid catalyst. Furthermore, the product of a successful alkylation would be more reactive than the starting material, leading to polysubstitution.

-

Friedel-Crafts Acylation: While challenging, acylation can be achieved under specific conditions, as demonstrated in the synthesis of 4,4'-dihydroxybenzophenone.[14] The carboxyl group of 4-hydroxybenzoic acid itself can act as the acylating agent in the presence of a strong acid catalyst, acylating another electron-rich aromatic compound like phenol.

-

Reaction Setup: In a three-necked round-bottom flask, combine 4-hydroxybenzoic acid, phenol, methanesulfonic acid, and polyphosphoric acid in a solvent like cyclohexane. Add a dehydrating agent such as phosphorus pentoxide.

-

Reaction: Heat the mixture to approximately 81°C with constant stirring for about 10 hours.

-

Work-up: After cooling, separate the lower product-containing layer. Pour this layer into cold water with vigorous stirring to precipitate the crude product.

-

Purification: Collect the crude product by vacuum filtration and recrystallize from a hot ethanol-water mixture.

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

Reaction Mechanisms

Caption: General mechanism of electrophilic aromatic substitution.

Caption: Mechanism of the nitration of 4-hydroxybenzoic acid.

Experimental Workflow

Caption: General experimental workflow for electrophilic substitution.

Product Characterization

The products of these reactions can be characterized using standard analytical techniques.

Spectroscopic Data for 3-Nitro-4-hydroxybenzoic acid:

-

¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms, with the carbons attached to the nitro and carboxyl groups being significantly deshielded.[15]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxyl groups, the C=O stretch of the carboxyl group, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.

Spectroscopic Data for 3-Bromo-4-hydroxybenzoic acid:

-

¹H NMR: The proton NMR spectrum will display signals corresponding to the three aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Conclusion

The electrophilic substitution of 4-hydroxybenzoic acid is a cornerstone of synthetic organic chemistry, providing access to a diverse range of functionalized aromatic compounds. The regiochemical outcome of these reactions is predictably controlled by the powerful ortho-directing influence of the hydroxyl group. By carefully selecting the reaction conditions, researchers can achieve high yields of either mono- or polysubstituted products. This guide provides the foundational knowledge and practical protocols necessary for the successful application of these reactions in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. askfilo.com [askfilo.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 10. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 11. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. US20110046412A1 - Sulfonation of Polyhydroxyaromatics - Google Patents [patents.google.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. 4-Hydroxy-3-nitrobenzoic acid(616-82-0) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-2-nitrobenzoic Acid and Its Isomers in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the analytical uses of hydroxy-nitrobenzoic acid derivatives, with a specific focus on the application of a structural isomer, 3-Hydroxy-4-nitrobenzoic acid, as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Additionally, a general protocol for the analysis of the related compound, 4-hydroxybenzoic acid, by High-Performance Liquid Chromatography (HPLC) is included, as it is a common analyte in pharmaceutical and environmental analysis.

Application in MALDI Mass Spectrometry: 3-Hydroxy-4-nitrobenzoic Acid as a Matrix for In-Source Decay

While direct applications of 4-Hydroxy-2-nitrobenzoic acid as a MALDI matrix are not extensively documented, its isomer, 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) , has been identified as a valuable oxidizing matrix for the in-source decay (ISD) of peptides.[1] This technique is particularly useful for rapid peptide sequencing.

Principle:

In MALDI-ISD, the matrix plays a crucial role in the fragmentation of the analyte ions within the ion source. 3H4NBA, as an oxidizing matrix, facilitates the cleavage of the Cα-C bond in peptides, primarily generating a- and d-series fragment ions.[1] This fragmentation pattern is advantageous for distinguishing between isomeric amino acids such as leucine and isoleucine.[1]

Workflow for MALDI-ISD using 3H4NBA Matrix:

Caption: Workflow for peptide sequencing using MALDI-ISD with a 3H4NBA matrix.

Experimental Protocol: MALDI-ISD of Peptides using 3H4NBA Matrix

This protocol is based on the reported use of 3-Hydroxy-4-nitrobenzoic acid for peptide analysis.[1]

Materials:

-

3-Hydroxy-4-nitrobenzoic acid (3H4NBA)

-

Peptide standard (e.g., Amyloid β 1-40, N-acetyl renin substrate, ACTH 18-39)[1]

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

MALDI target plate

-

MALDI-TOF mass spectrometer equipped for ISD

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of 3H4NBA in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% TFA).

-

Sample Preparation: Dissolve the peptide sample in a compatible solvent (e.g., 0.1% TFA in water) to a final concentration of approximately 1-10 pmol/µL.

-

Sample-Matrix Co-crystallization:

-

Mix the peptide sample solution and the 3H4NBA matrix solution in a 1:1 (v/v) ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry at room temperature, permitting co-crystallization of the sample and matrix.

-

-

MALDI-TOF MS Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in positive ion reflectron mode, optimizing the laser energy and detector settings for in-source decay.

-

Collect a sufficient number of laser shots to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Process the resulting mass spectrum to identify the a- and d-series fragment ions.

-

Use the fragmentation pattern to deduce the amino acid sequence of the peptide.

-

Quantitative Data Summary: Comparison of MALDI-ISD Matrices

| Matrix | Predominant Fragment Ions | Ability to Distinguish Leu/Ile | Sensitivity for a-series ions | Reference |

| 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) | a- and d-series | Yes (via d-series ions) | Higher than other oxidizing matrices | [1] |

| 1,5-Diaminonaphthalene (1,5-DAN) | c- and z-series | No | N/A | [1] |

| 5-Nitrosalicylic acid | a- and d-series | Yes | Lower than 3H4NBA | [1] |

| 5-Formylsaliylic acid | a- and d-series | Yes | Lower than 3H4NBA | [1] |

Application in Chromatography: Analysis of 4-Hydroxybenzoic Acid

Principle:

RP-HPLC separates compounds based on their hydrophobicity. 4-Hydroxybenzoic acid, being a polar compound, is analyzed using a non-polar stationary phase (like C18) and a polar mobile phase. The retention time is influenced by the pH of the mobile phase, which affects the ionization state of the carboxylic acid group.[4]

Logical Workflow for HPLC Method Development:

Caption: Logical workflow for developing an HPLC method for 4-hydroxybenzoic acid.

Experimental Protocol: RP-HPLC for the Quantification of 4-Hydroxybenzoic Acid

This is a generalized protocol based on common practices for the analysis of this compound.[2][3]

Materials:

-

4-Hydroxybenzoic acid standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Ultrapure water

-

HPLC system with UV detector

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)[3]

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of 4-Hydroxybenzoic acid (e.g., 100 µg/mL) in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.5 µg/mL to 4.0 µg/mL.[2]

-

-

Sample Preparation:

-

Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 (150 x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm[3]

-

Injection Volume: 10-20 µL

-

Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared samples.

-

Quantify the amount of 4-Hydroxybenzoic acid in the samples by comparing their peak areas to the calibration curve.

-

Typical Method Validation Parameters for 4-Hydroxybenzoic Acid Analysis

| Parameter | Typical Value | Reference |

| Linearity Range | 0.50 - 4.0 µg/mL | [2] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Limit of Detection (LOD) | ~ 0.10 µg/mL | [2][3] |

| Limit of Quantification (LOQ) | ~ 0.50 µg/mL | [2][3] |

| Accuracy (Recovery) | 94.6% - 107.2% | [3] |

Disclaimer: These protocols are intended for informational purposes and should be adapted and validated by the end-user for their specific application and instrumentation.

References

Application Notes and Protocols: 4-Hydroxy-2-nitrobenzoic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-hydroxy-2-nitrobenzoic acid as an intermediate in the synthesis of 4-Aminosalicylic acid (para-aminosalicylic acid, PAS), a pharmaceutical agent employed in the treatment of tuberculosis and inflammatory bowel disease.

Introduction

This compound is a nitrated derivative of salicylic acid. Its structure makes it a valuable intermediate for the synthesis of various amine-containing aromatic compounds. A key application lies in its conversion to 4-Aminosalicylic acid (4-amino-2-hydroxybenzoic acid), an anti-inflammatory and antibacterial drug. The primary synthetic transformation involves the reduction of the nitro group to an amine. This document outlines the protocols for this reduction via catalytic hydrogenation and the use of sodium dithionite.

Synthetic Application: Synthesis of 4-Aminosalicylic Acid

The primary pharmaceutical application of this compound is as a precursor to 4-Aminosalicylic acid (PAS). The synthesis involves a straightforward reduction of the aromatic nitro group.

Reaction Scheme

The general reaction scheme involves the reduction of the nitro group of this compound to an amino group, yielding 4-amino-2-hydroxybenzoic acid.

Caption: Synthesis of 4-Aminosalicylic Acid from this compound.

Experimental Protocols

Two common and effective methods for the reduction of the nitro group are catalytic hydrogenation and reduction with sodium dithionite.

Protocol 1: Catalytic Hydrogenation

This method employs hydrogen gas and a palladium on carbon (Pd/C) catalyst. It is a clean and efficient method, often providing high yields and purity. The following protocol is adapted from a similar reduction of a nitrobenzoic acid isomer.[1][2]

Experimental Workflow:

Caption: Workflow for Catalytic Hydrogenation.

Detailed Methodology:

-

Preparation: In a suitable autoclave, dissolve this compound and one equivalent of sodium hydroxide in water to form the sodium salt solution.

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 1-2% by weight relative to the starting material.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 2-4 MPa. Heat the reaction mixture to 60-70°C with vigorous stirring.

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The reaction time is typically 1-2 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to recover the catalyst.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3. This will precipitate the 4-aminosalicylic acid.

-

Purification: Cool the mixture, filter the solid product, wash with cold water, and dry under vacuum to yield 4-aminosalicylic acid.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Starting Material | 167 g (4-nitrobenzoic acid) | [1][2] |

| Sodium Hydroxide | 40 g | [1][2] |

| Water | 668 g | [1][2] |

| 5% Pd/C Catalyst | 1.67 g | [1][2] |

| Hydrogen Pressure | 2-4 MPa | [1][2] |

| Temperature | 60-70 °C | [1][2] |

| Reaction Time | ~1 hour | [1][2] |

| Yield | >96% | [1][2] |

| Purity (HPLC) | >99% | [1][2] |

Protocol 2: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for aromatic nitro compounds.[3][4] This method is particularly useful when catalytic hydrogenation is not feasible.

Experimental Workflow:

Caption: Workflow for Sodium Dithionite Reduction.

Detailed Methodology:

-

Preparation: Dissolve this compound in an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) in a round-bottom flask.

-

Reagent Preparation: In a separate flask, prepare a solution of sodium dithionite in water. An excess of sodium dithionite (typically 3-5 equivalents) is used.

-